2-isocyano-2-methylpropane
Overview
Description
tert-Butyl isocyanide, also known as 2-isocyano-2-methylpropane, is an organic compound with the formula (CH₃)₃CNC. It is a colorless liquid with a highly unpleasant odor and is known for its reactivity. This compound is part of the isocyanide family, characterized by the functional group C≡N-R, where the carbon is bonded to the nitrogen atom .
Mechanism of Action
Target of Action
tert-Butyl isocyanide is an organic compound that primarily targets transition metals . It forms stable complexes with these metals and can insert into metal-carbon bonds . The compound’s interaction with these metals is a key aspect of its mode of action.
Mode of Action
tert-Butyl isocyanide interacts with its targets by forming stable complexes with transition metals . This interaction is facilitated by the lone electron pair on carbon, which allows isocyanides to serve as ligands in coordination chemistry . This compound has been shown to stabilize metals in unusual oxidation states, such as Pd(I) .
Biochemical Pathways
The biochemical pathways affected by tert-Butyl isocyanide are primarily related to its interaction with transition metals . The compound’s ability to form stable complexes with these metals and insert into metal-carbon bonds can influence various biochemical processes . .
Pharmacokinetics
Given its reactivity and its ability to form complexes with metals, it is likely that these properties would be influenced by these characteristics .
Result of Action
The molecular and cellular effects of tert-Butyl isocyanide’s action are largely dependent on its interaction with transition metals . By forming stable complexes with these metals, the compound can influence various cellular processes . .
Action Environment
The action, efficacy, and stability of tert-Butyl isocyanide can be influenced by various environmental factors. For instance, the presence of transition metals in the environment can impact the compound’s mode of action . Additionally, factors such as temperature and pH could potentially influence the compound’s stability and reactivity .
Biochemical Analysis
Biochemical Properties
tert-Butyl isocyanide, like most alkyl isocyanides, forms stable complexes with transition metals and can insert into metal-carbon bonds This suggests that it may interact with metal-containing enzymes and proteins in biochemical reactions
Molecular Mechanism
tert-Butyl isocyanide can form hepta-coordinate homoleptic complexes, despite having a large t-Bu group . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression.
Preparation Methods
tert-Butyl isocyanide is typically prepared through the Hofmann carbylamine reaction. In this method, a dichloromethane solution of tert-butylamine is treated with chloroform and aqueous sodium hydroxide in the presence of a phase transfer catalyst, such as benzyltriethylammonium chloride. The reaction proceeds as follows :
(CH3)3CNH2+CHCl3+3NaOH→(CH3)3CNC+3NaCl+3H2O
This method is efficient and yields a high purity product. Industrial production methods often involve similar reaction conditions but on a larger scale, ensuring the safety and efficiency of the process .
Chemical Reactions Analysis
tert-Butyl isocyanide undergoes various chemical reactions, including:
Coordination Chemistry: It forms stable complexes with transition metals, stabilizing metals in unusual oxidation states.
Multicomponent Reactions: It is a useful intermediate in multicomponent reactions, such as the Ugi reaction, which is widely used in organic synthesis.
Radical Reactions: It is used in tin-free procedures for alkyl radical reactions in the presence of a free-radical initiator.
Common reagents and conditions for these reactions include transition metals, radical initiators, and various solvents. Major products formed from these reactions include metal complexes, heterocycles, and other organic compounds .
Scientific Research Applications
Comparison with Similar Compounds
tert-Butyl isocyanide is unique among isocyanides due to its bulky tert-butyl group, which influences its reactivity and steric properties. Similar compounds include:
Ethyl isocyanide: Smaller and less sterically hindered, making it more reactive in certain reactions.
Propyl isocyanide: Similar in reactivity to ethyl isocyanide but with a slightly larger alkyl group.
Cyclohexyl isocyanide: Bulkier than tert-butyl isocyanide, leading to different reactivity and coordination properties.
These comparisons highlight the unique steric and electronic properties of tert-butyl isocyanide, making it valuable in specific chemical applications .
Properties
IUPAC Name |
2-isocyano-2-methylpropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N/c1-5(2,3)6-4/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGLEPBREOXSAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[N+]#[C-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60222145 | |
Record name | tert-Butyl isocyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60222145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7188-38-7 | |
Record name | tert-Butyl isocyanide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7188-38-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl isocyanide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007188387 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tert-BUTYL ISOCYANIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141687 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | tert-Butyl isocyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60222145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylpropyl isocyanide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.776 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | tert-Butyl isocyanide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22S4Z857K3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of tert-butyl isocyanide?
A1: The molecular formula of tert-butyl isocyanide is C5H9N, and its molecular weight is 83.13 g/mol. []
Q2: What spectroscopic data is available for characterizing tert-butyl isocyanide?
A2: Infrared (IR) spectroscopy is commonly used to characterize tert-butyl isocyanide, particularly focusing on the characteristic N≡C stretching frequency. This frequency experiences a blue shift upon dative bond formation with surfaces like Ge(100)-2 × 1. [] Nuclear magnetic resonance (NMR) spectroscopy, including 1H NMR, is valuable for studying reactions and interactions of tert-butyl isocyanide with various compounds. [, ]
Q3: How does tert-butyl isocyanide typically react in organic synthesis?
A3: tert-Butyl isocyanide is a versatile reagent in organic synthesis due to the reactivity of its isocyanide functional group. It commonly participates in insertion reactions with various substrates, often catalyzed by transition metals like palladium. [, , , , , , , ]
Q4: Can you give examples of palladium-catalyzed reactions using tert-butyl isocyanide?
A4: tert-Butyl isocyanide plays a crucial role in various palladium-catalyzed reactions, including:
- Amidine Synthesis: Reacting with para-substituted iodobenzenes and piperidine, it enables the synthesis of amidines and ketimine-amidines. []
- Isocoumarin and Phthalide Synthesis: It acts as a key component in the synthesis of isocoumarins and phthalides, valuable lactone structures. []
- Biaryl Ketone Synthesis: Its insertion facilitates carbonylative Suzuki coupling, providing a novel route for diaryl ketone synthesis. []
- Indane-1,3-dione Derivative Synthesis: Its incorporation allows the efficient synthesis of indane-1,3-dione derivatives. []
- Cyanothiolation of Alkynes: It enables the cyanothiolation of internal alkynes with diaryl disulfides, producing β-thiolated alkenyl cyanides. []
Q5: Are there other notable reactions of tert-butyl isocyanide?
A5: Yes, beyond palladium-catalyzed reactions, tert-butyl isocyanide exhibits diverse reactivity:
- Azetidine Synthesis: Under Lewis acid catalysis, it reacts with imines to form bis(imino)azetidines. []
- Reactions with Alkynyl Carboxylic Acids: In the presence of cerium(III) triflate, it undergoes cascade reactions with alkynyl carboxylic acids, yielding 2-alkynyl oxazoles and triazole-oxazole derivatives. [, ]
- Germa-ketenimine Formation: On the Ge(100)-2 × 1 surface, tert-butyl isocyanide forms a germa-ketenimine-like structure, indicating its interaction with semiconductor surfaces. []
Q6: How does tert-butyl isocyanide interact with metal complexes?
A6: tert-Butyl isocyanide acts as a ligand in various metal complexes, coordinating to metal centers:
- Iron(II) Porphyrin Complexes: It forms six-coordinate complexes with iron(II) porphyrins, influencing their electronic structure and spectroscopic properties. [, ]
- Ruthenium Cluster Complexes: It coordinates to trinuclear ruthenium clusters, leading to multiple redox states and affecting their IR spectra. []
- Nickel Complexes: It forms both cationic and neutral complexes with nickel(II), showcasing its versatility in coordination chemistry. []
Q7: What computational studies have been conducted on tert-butyl isocyanide?
A7: Computational chemistry tools are valuable for understanding the properties and reactivity of tert-butyl isocyanide.
- Molecular Mechanics Calculations: Molecular mechanics calculations have been employed to study the conformation and energetics of tert-butyl isocyanide oligomers. []
- Density Functional Theory (DFT) Calculations: DFT calculations have been used to investigate various aspects, including:
Q8: What is known about the structure-activity relationship (SAR) of tert-butyl isocyanide?
A8: While specific SAR studies on tert-butyl isocyanide might be limited, its reactivity is highly dependent on the steric and electronic properties of its tert-butyl group. For instance, the bulky tert-butyl group can hinder certain reactions or influence the stability of metal complexes. [, , ]
Q9: What is known about the stability and formulation of tert-butyl isocyanide?
A9: tert-Butyl isocyanide is flammable and highly toxic. [] Proper handling and storage are essential. Specific formulation strategies for this compound might be limited due to its typical use as a reagent rather than a drug candidate.
Q10: Are there safety regulations regarding tert-butyl isocyanide?
A10: As a reactive chemical, tert-butyl isocyanide requires careful handling following appropriate safety regulations and guidelines for hazardous materials.
Q11: What are some alternatives or substitutes for tert-butyl isocyanide?
A11: The choice of alternatives depends on the specific reaction. Other isocyanides like cyclohexyl isocyanide or benzyl isocyanide might be suitable in some cases, but reactivity and selectivity can differ. []
Q12: Are there historical milestones in the use of tert-butyl isocyanide?
A12: The use of tert-butyl isocyanide in organic synthesis has steadily grown since its early applications. Its involvement in multicomponent reactions, especially those catalyzed by transition metals, marks significant milestones in its history. []
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